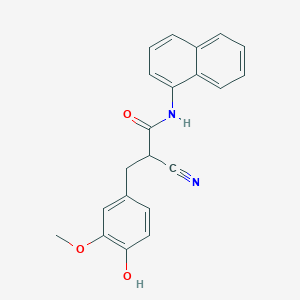

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)propanamide

Description

This compound is a propanamide derivative featuring a cyano group at position 2, a 4-hydroxy-3-methoxyphenyl substituent at position 3, and a naphthalen-1-yl group attached to the amide nitrogen. The naphthalen-1-yl group may enhance lipophilicity and influence binding interactions in biological systems, as seen in structurally related antiviral agents .

Properties

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-20-12-14(9-10-19(20)24)11-16(13-22)21(25)23-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,12,16,24H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPDHMRYRFWSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)propanamide , also known by its PubChem CID 49816021, is a synthetic organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 346.38 g/mol

- Structural Features : The compound contains a cyano group, a hydroxyl group, a methoxy group, and a naphthalene moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 31.25 μM |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which is critical in bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various strains of fungi, including Candida species. The effective concentration ranges for these activities are generally higher than those for bacterial strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.2 - 62.5 μM |

Antibiofilm Activity

The compound also exhibits significant antibiofilm activity. It has been shown to reduce biofilm formation in Staphylococcus aureus and other pathogens, making it a candidate for further development in preventing biofilm-related infections.

Biofilm Inhibition Concentrations

| Pathogen | Biofilm Minimum Inhibitory Concentration (MBIC) |

|---|---|

| Staphylococcus aureus | 62.216 - 124.432 μg/mL |

| Enterococcus faecalis | 31.108 - 62.216 μg/mL |

The proposed mechanisms include:

- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria.

- Disruption of Nucleic Acid Synthesis : It may inhibit enzymes involved in DNA replication and transcription.

- Biofilm Disruption : By targeting quorum sensing pathways, it reduces the ability of bacteria to form biofilms effectively .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .

Comparative Analysis with Other Compounds

A comparative study involving various Schiff base derivatives indicated that this particular compound exhibited superior antibacterial activity compared to others in its class, particularly against resistant strains of bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

In vitro assays indicate that the compound induces apoptosis in cancer cells through mitochondrial pathways, which may involve the disruption of mitochondrial membrane potential and subsequent activation of caspases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results suggest effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

The mechanism of action is thought to involve interference with microbial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, it has shown potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A detailed study assessed the anticancer efficacy of this compound using various human cancer cell lines. The results indicated that it selectively targets cancerous cells while sparing normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Activity

Research published in MDPI highlighted the structural modifications that enhance the antimicrobial potency of related compounds. The study established a correlation between specific structural features and increased activity against gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure aligns with several propanamide derivatives, differing in substituents and pharmacological profiles. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations:

However, the trifluoromethylphenyl analog may exhibit even higher hydrophobicity due to the -CF₃ group.

Hydrogen Bonding and Crystal Packing: The 4-hydroxy-3-methoxyphenyl group in the target compound can participate in hydrogen bonding, similar to phenolic antioxidants like BHA . This contrasts with non-phenolic analogs (e.g., pyridin-3-yl in ), which lack such interactions.

The target compound’s naphthalen-1-yl group may confer similar activity, though direct evidence is absent. Antioxidant activity is plausible due to the phenolic hydroxyl group, akin to DPPH radical scavengers in .

Synthetic Routes :

- Amide bond formation using HATU/DMF, as described for a naphthalen-1-yl-containing oxazolidine carboxamide , may be applicable to the target compound’s synthesis.

Limitations in Comparative Data:

- No direct experimental data (e.g., IC₅₀ values, melting points) are available for the target compound in the provided evidence.

- Discontinued status of some analogs (e.g., ) limits access to comparative studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(naphthalen-1-yl)propanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For similar propanamide derivatives, temperature control (e.g., 60–80°C for cyano-group stability) and solvent selection (polar aprotic solvents like DMF or THF) are critical . Catalysts such as palladium complexes may enhance coupling reactions involving naphthalene moieties . Purification via column chromatography with gradient elution (hexane/ethyl acetate) and characterization by HPLC (≥95% purity threshold) are recommended .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR to verify substituent positions (e.g., methoxy at C3, hydroxy at C4 of the phenyl ring) and naphthalene connectivity .

- IR : Confirm cyano (C≡N stretch ~2200 cm) and amide (C=O stretch ~1650 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 385.13) and fragmentation patterns .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination against Candida albicans and Staphylococcus aureus) with ketoconazole/ampicillin as positive controls .

- Anticancer : MTT assay on HEp-2 (laryngeal carcinoma) and BxPC-3 (pancreatic cancer) cell lines, using IC values for potency comparison .

- Antioxidant : DPPH/ABTS radical scavenging assays at concentrations 10–100 μM, with ascorbic acid as reference .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s dual anticancer and antifungal activities?

- Methodological Answer :

- Kinase Inhibition : Similar propanamides inhibit protein kinases (e.g., EGFR or CDK4/6) via competitive binding to ATP pockets. Perform kinase profiling assays .

- Membrane Disruption : Evaluate interaction with fungal ergosterol using fluorescence assays (e.g., Nile red displacement) .

- ROS Modulation : Measure intracellular ROS levels in cancer cells via DCFH-DA fluorescence to link antioxidant/antiproliferative effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane penetration .

- Naphthalene Modifications : Introduce sulfonyl or amino groups at the naphthalene 2-position to improve solubility and target affinity .

- Amide Linker Optimization : Replace the propanamide backbone with thiourea or hydrazide moieties to assess impact on bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable MICs across studies)?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI/M07-A11 guidelines for antimicrobial testing to minimize inter-lab variability .

- Synergistic Studies : Combine with known antifungals (e.g., fluconazole) to identify potentiation effects using checkerboard assays .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess if metabolite formation explains discrepancies in efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.